molecular formula C11H8O2 B1676200 Menadione CAS No. 58-27-5

Menadione

Cat. No. B1676200
CAS RN: 58-27-5
M. Wt: 172.18 g/mol
InChI Key: MJVAVZPDRWSRRC-UHFFFAOYSA-N
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Description

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It is an analog of 1,4-naphthoquinone with a methyl group in the 2-position . It is used as a nutritional supplement in animal feed due to its vitamin K activity . It is also used for the prevention and control of bleeding associated with a low blood level of prothrombin or factor VII .


Synthesis Analysis

Menadione can be synthesized by different methods . It is used as an important precursor to synthesize vitamins K1 and K2 . Menadione is also a platform and a target to valuable compounds synthesis .


Molecular Structure Analysis

Menadione has a molecular formula of C11H8O2 . It is a member of 1,4-naphthoquinones and a vitamin K . The structure of Menadione is characterized by a 2-methyl-1,4-naphthoquinone core .


Chemical Reactions Analysis

Menadione is involved in a variety of chemical reactions. It is known for its reduction reactions, one of the most important types of reactions, which are directly related to some of its characteristic properties, such as the biological redox cycle .


Physical And Chemical Properties Analysis

Menadione is a bright yellow crystalline compound . It has a molar mass of 172.183 g·mol−1 . It is insoluble in water . The melting point is between 105 to 107 °C .

Scientific Research Applications

Menadione in Photopolymerization

Menadione, also known as vitamin K3, has been used in free radical photopolymerization. When exposed to LED light at 405 nm, Menadione can initiate polymerization processes, which is a critical step in creating polymers for various industrial applications .

Antioxidant and Radical Scavenging

Menadione may undergo one-electron reduction to form unstable free radicals. These radicals can react with oxygen to produce reactive oxygen species (ROS), leading to oxidative stress. However, this property also allows Menadione to act as a potent antioxidant, quenching free radicals and ROS, which is beneficial for health-promoting properties .

Synthesis of Valuable Compounds

Menadione serves as a platform for the synthesis of valuable compounds. It can improve the stability of hydrogen peroxide (H2O2) and promote selective oxidation, which is essential in chemical synthesis processes .

Insect Control

Studies have shown that Menadione affects the survival and feeding activity of termites. It has been evaluated for its toxicity and repellency, influencing termite tunneling activity in treated areas. This application is particularly relevant in pest control and management .

Mechanism of Action

Target of Action

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It primarily targets the liver, where it is converted into menaquinone, an active form of Vitamin K2 . This conversion is facilitated by the enzyme UBIAD1 . Menadione also interacts with important targets such as DNA gyrase and dehydroesqualene synthase .

Mode of Action

Menadione acts as a vitamin K analogue, serving as a cofactor in the synthesis of Factor II, VII, IX, X in the liver . The Vitamin K analogue is needed in the step of gamma carboxylation of these factors, which renders them capable of binding calcium ions to phospholipid surfaces, essential for the coagulation cascade . Menadione also exhibits antibacterial activity, primarily by inducing oxidative stress .

Biochemical Pathways

Menadione is involved in several biochemical pathways. It plays a crucial role in the blood clotting cascade by serving as a cofactor for the γ-carboxylation of vitamin K-dependent coagulation factors (including factors II, VII, IX, and X) generated in the liver . Additionally, menadione is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .

Pharmacokinetics

Menadione is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . It is also a circulating form of vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since menadione can penetrate the blood–brain barrier .

Result of Action

The molecular and cellular effects of menadione’s action are diverse. Menadione causes reactive oxygen species (ROS) generation and high accumulation of cellular ROS levels, which affects cell viability and cell morphology . It also induces DNA strand breaks in cultured Chinese hamster fibroblasts, which are mediated by OH radical . Menadione also exhibits antibacterial and antibiofilm activity against MRSA strains .

Action Environment

Environmental factors can influence the action of menadione. For instance, in a study on the Formosan subterranean termite, menadione showed strong toxicity and repellency, suggesting its potential use as a termite control agent . The study found that when menadione was applied to food or tunneling substrate, it caused mortality and reduced feeding activity in termites in a dose-dependent manner .

Safety and Hazards

Menadione is harmful if swallowed and causes skin irritation . It may cause an allergic skin reaction and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Menadione has a broad range of biological and synthetic applications . It has shown a wide range of biological activities such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . Therefore, it could be a potential target for future research in these areas.

properties

IUPAC Name

2-methylnaphthalene-1,4-dione
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InChI

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
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InChI Key

MJVAVZPDRWSRRC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
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Molecular Formula

C11H8O2
Record name menadione
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DSSTOX Substance ID

DTXSID4021715
Record name Menadione
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Molecular Weight

172.18 g/mol
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Physical Description

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid
Record name Menadione
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Solubility

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C
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Vapor Pressure

0.000188 [mmHg]
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Mechanism of Action

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page.
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Product Name

Menadione

Color/Form

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER

CAS RN

58-27-5, 34524-96-4
Record name Menadione
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Record name 1,4-Naphthalenedione, 2-methyl-
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Melting Point

105-107 °C, 107 °C
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Synthesis routes and methods I

Procedure details

According to Flowchart V, 2,3-epoxy-2-methyl-1,4-naphthoquinone 11 is reacted with an amine 2, where R2, R3, R4 and R5 are as described above, in absolute ethanol with heat for several hours, producing the 3-methyl-1,4-naphthalenedione derivatives 12.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
amine
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Methyl-1,4-naphthoquinone was prepared in much the same manner as in Example 1, except that 18.6 g of 1-ethoxy-2-methylnaphthalene (86% content) was used in place of 1-methoxy-2-methylnaphthalene and the amount of 35% hydrogen peroxide was increased to 36.0 g. The yield was 9.3 g (58.1%).
Name
1-ethoxy-2-methylnaphthalene
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
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reactant
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Name
Quantity
13 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Menadione
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Menadione
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Menadione
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Q & A

Q1: What is the primary mechanism of action of menadione?

A1: Menadione, also known as vitamin K3, exerts its biological effects primarily through interference with mitochondrial oxidative phosphorylation. [, , , , ] This interference arises from menadione's structural similarity to ubiquinone, a key component of the electron transport chain within mitochondria.

Q2: How does menadione's interaction with mitochondria lead to its observed effects?

A2: Menadione acts as a competitive inhibitor of ubiquinone, disrupting the flow of electrons through mitochondrial complexes I and II. [, ] This disruption leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, ultimately triggering cell death pathways. [, , , , ]

Q3: What specific types of cell death have been associated with menadione treatment?

A3: Studies have shown that menadione exposure can induce both apoptosis and necroptosis in various cell types. [, ] The specific type of cell death induced appears to be dependent on factors such as cell type, menadione concentration, and the presence of other cellular stressors.

Q4: Does menadione interact with other cellular components besides mitochondria?

A4: Yes, menadione can undergo redox cycling within cells, leading to the generation of ROS both inside and outside of mitochondria. [, , , , ] This ROS production can cause oxidative damage to various cellular components, including DNA, proteins, and lipids. [, , , , ]

Q5: Can you elaborate on the role of glutathione in menadione's mechanism of action?

A5: Glutathione plays a dual role in the context of menadione toxicity. While it can detoxify menadione through conjugation, forming menadione-glutathione conjugates, this conjugation can also lead to menadione's redox activation. [, ] This activation further contributes to ROS production and can exacerbate menadione's cytotoxic effects. [, , ]

Q6: What is the molecular formula and weight of menadione?

A6: Menadione has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol.

Q7: Are there any available spectroscopic data for menadione?

A7: While specific spectroscopic data are not provided in the abstracts, menadione's structure allows for analysis by various spectroscopic techniques, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about menadione's functional groups, electronic transitions, and structural characteristics.

Q8: What safety precautions should be taken when handling menadione?

A8: Researchers should consult the appropriate safety data sheets (SDS) for detailed information on the safe handling and disposal of menadione. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should always be followed.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of menadione?

A9: While specific ADME data are not detailed in the provided abstracts, research suggests that menadione can be absorbed through various routes, including oral and intraperitoneal administration. [, , , , , , ] Once absorbed, it is likely metabolized in the liver and other tissues, with excretion occurring through urine and bile. [, , ]

Q10: What cell-based assays have been used to study the effects of menadione?

A10: Researchers have employed various cell-based assays to investigate menadione's biological activities, including:* Cytotoxicity assays: These assess cell viability and death following menadione exposure, often using methods like MTS assay, 7AAD staining, and Annexin V staining. [, ]* ROS detection assays: Techniques like fluorescence microscopy with probes like H2DCFDA and CellROX®, along with electron paramagnetic resonance (EPR) and liquid chromatography-mass spectrometry (LC-MS), have been used to quantify ROS production in response to menadione. [, , , ]* Comet assay: This assay measures DNA strand breaks and alkali-labile sites, providing insights into menadione's genotoxic potential. [, ]

Q11: Have there been any animal studies conducted with menadione?

A11: Yes, several animal studies using rats, mice, chicks, and fish have been conducted to investigate the effects of menadione. [, , , , , , , , , , , ] These studies have examined various aspects, including its toxicity, anti-estrogenic effects, impact on cataract development, and potential as an insecticide.

Q12: Are there any clinical trials investigating the therapeutic potential of menadione?

A12: While menadione has been investigated for potential therapeutic applications in the past, it is not currently widely used in clinical practice. The provided abstracts do not mention any ongoing clinical trials involving menadione.

Q13: What analytical techniques are commonly employed to study menadione?

A13: Researchers utilize various analytical methods to characterize and quantify menadione, including:* Spectrophotometry: This technique measures the absorbance or transmission of light through a solution containing menadione, allowing for its quantification. [, , ]* Chromatographic techniques: Methods like high-performance liquid chromatography (HPLC) can separate and quantify menadione in complex mixtures. [] * Electrochemical techniques: Techniques like cyclic voltammetry and scanning electrochemical microscopy can be used to study the redox properties of menadione and its interactions with biological systems. [, ]

Q14: How is the activity of menadione-metabolizing enzymes typically assessed?

A14: Enzyme assays are commonly employed to measure the activity of enzymes involved in menadione metabolism. These assays often involve monitoring the consumption of substrates like NADPH or the production of products like superoxide or menadione-glutathione conjugates. [, , , , , ]

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